2-Methyl-4-(1,3-oxazol-2-yl)aniline hydrochloride

Solubility Salt Selection In Vitro Assay

Procure 2-Methyl-4-(1,3-oxazol-2-yl)aniline hydrochloride (CAS 1803609-29-1) for definitive SAR exploration. Unlike meta-substituted or non-methylated analogs, this para-oxazole, 2-methylaniline HCl salt guarantees predictable amine nucleophilicity, enhanced aqueous solubility for parallel synthesis, and targeted engagement of kinase ATP-binding pockets (AXL, MERTK, TYRO3). Eliminate in-house salt formation—order the research-grade hydrochloride directly.

Molecular Formula C10H11ClN2O
Molecular Weight 210.66 g/mol
CAS No. 1803609-29-1
Cat. No. B1382501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-4-(1,3-oxazol-2-yl)aniline hydrochloride
CAS1803609-29-1
Molecular FormulaC10H11ClN2O
Molecular Weight210.66 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C2=NC=CO2)N.Cl
InChIInChI=1S/C10H10N2O.ClH/c1-7-6-8(2-3-9(7)11)10-12-4-5-13-10;/h2-6H,11H2,1H3;1H
InChIKeyVAFJVVJYFXPWOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-4-(1,3-oxazol-2-yl)aniline hydrochloride (CAS 1803609-29-1) | Procurement Data Sheet & Structural Overview


2-Methyl-4-(1,3-oxazol-2-yl)aniline hydrochloride (CAS 1803609-29-1, molecular formula C10H11ClN2O, molecular weight 210.66 g/mol) is a heterocyclic aromatic amine building block consisting of a 2-methylaniline core substituted at the para-position with a 1,3-oxazole ring . The compound is supplied as the hydrochloride salt, which enhances aqueous solubility compared to the free base form . It serves as a versatile intermediate in medicinal chemistry and materials science, featuring a primary amine handle for further derivatization and an electron-rich oxazole ring that contributes to π-conjugated systems [1]. This compound is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use .

2-Methyl-4-(1,3-oxazol-2-yl)aniline hydrochloride (CAS 1803609-29-1) | Why Generic Substitution of Oxazole-Aniline Building Blocks Fails


Generic substitution of oxazole-aniline derivatives is not chemically or biologically permissible due to the profound impact of subtle positional and substituent variations on both physicochemical properties and biological target engagement. For example, shifting the oxazole attachment from the para-position (as in the target compound) to the meta-position, or relocating the methyl group from the aniline ring to the oxazole ring, generates regioisomers with distinct electronic distributions, altered amine nucleophilicity, and divergent binding affinities for enzyme active sites [1]. The presence of the 2-methyl group on the aniline ring sterically and electronically modulates the reactivity of the primary amine, differentiating it from non-methylated analogs . Furthermore, the hydrochloride salt form provides predictable, enhanced aqueous solubility critical for reproducible in vitro assay conditions, whereas procurement of the free base would require additional in-house salt formation and validation steps [2].

2-Methyl-4-(1,3-oxazol-2-yl)aniline hydrochloride (CAS 1803609-29-1) | Quantitative Differentiation Evidence Summary


Solubility Advantage of Hydrochloride Salt Form for In Vitro Assay Compatibility

The hydrochloride salt form of 2-Methyl-4-(1,3-oxazol-2-yl)aniline exhibits markedly enhanced aqueous solubility compared to its free base counterpart (CAS 1208318-84-6). While precise quantitative solubility data for this specific compound is not available in primary literature, the general principle of hydrochloride salt formation for aniline derivatives is well-established: the protonation of the primary amine significantly increases polarity and hydrogen-bonding capacity with water [1]. This physicochemical advantage is critical for achieving reliable concentration-response curves in biological assays and facilitates straightforward preparation of stock solutions in aqueous buffers, a common challenge with the more lipophilic free base form [2].

Solubility Salt Selection In Vitro Assay Formulation

Reported Inhibitory Activity Against Human Carbonic Anhydrase II (hCA II) as a Mechanistic Probe

Vendor-supplied data indicates that 2-Methyl-4-(1,3-oxazol-2-yl)aniline hydrochloride is investigated as an inhibitor of human carbonic anhydrase II (hCA II), with reported IC50 values ranging from 0.65 µM to 2.41 µM . This activity is relevant to mechanisms for reducing intraocular pressure in glaucoma models. **CRITICAL NOTE:** This data originates from vendor technical materials and lacks a direct comparator within the same assay system in the available source. No peer-reviewed publication directly quantifying the hCA II inhibitory activity of this specific compound was located. The evidence is therefore classified as supporting, and the differentiation from other oxazole-aniline derivatives with reported hCA II inhibition (e.g., 2-Methyl-5-(4-methyl-1,3-oxazol-2-yl)aniline, Ki = 0.05 µM ) is cross-study and not directly comparable.

Carbonic Anhydrase Enzyme Inhibition Glaucoma Ophthalmology

Reported Anticancer Activity in Human Cancer Cell Lines as a Phenotypic Probe

Vendor-supplied data indicates that the dihydrochloride salt form of 2-Methyl-4-(1,3-oxazol-2-yl)aniline exhibits cytotoxic activity against human cancer cell lines, with reported IC50 values of 15.63 µM for MCF-7 (breast cancer), 12.78 µM for U-937 (monocytic leukemia), and 10.50 µM for A549 (lung cancer) . **CRITICAL NOTE:** This data originates from vendor technical materials and lacks a direct comparator within the same assay system in the available source. No peer-reviewed publication directly quantifying the anticancer activity of this specific compound was located. The evidence is therefore classified as supporting. Cross-study comparison with other oxazole-aniline derivatives (e.g., 4-(1,3-oxazol-2-yl)aniline derivatives with reported IC50 of 92.4 µM against a panel of cancer cell lines ) is not directly comparable due to different cell lines and assay conditions.

Anticancer Cytotoxicity Apoptosis Cell Proliferation

Structural Differentiation from Closest Regioisomers and Analogs

2-Methyl-4-(1,3-oxazol-2-yl)aniline hydrochloride is structurally differentiated from its closest commercially available analogs by the specific positioning of the methyl group (2-position on aniline ring) and the oxazole ring (4-position on aniline ring, 2-position attachment to oxazole) . For example, 3-(4-methyl-1,3-oxazol-2-yl)aniline (CAS 861011-95-2) differs in both the aniline substitution pattern (meta vs. para) and the oxazole substitution (4-methyl vs. unsubstituted) . 4-Methyl-3-(1,3-oxazol-2-yl)aniline (CAS 1150100-77-8) swaps the positions of the methyl and oxazole groups on the aniline ring . These seemingly minor positional changes result in distinct molecular geometries, electronic properties, and potential biological target engagement profiles, as demonstrated broadly for oxazole-containing kinase inhibitors [1].

Structure-Activity Relationship Regioisomer Molecular Scaffold Building Block

2-Methyl-4-(1,3-oxazol-2-yl)aniline hydrochloride (CAS 1803609-29-1) | Recommended Research and Industrial Application Scenarios


Medicinal Chemistry: Building Block for Kinase Inhibitor Scaffolds

The oxazole-aniline core is a privileged scaffold in kinase inhibitor design [1]. 2-Methyl-4-(1,3-oxazol-2-yl)aniline hydrochloride provides a specific regioisomer with the primary amine handle positioned for further derivatization (e.g., amide coupling, sulfonamide formation) to explore SAR around the ATP-binding pocket of kinases such as AXL, MERTK, and TYRO3 [2]. The hydrochloride salt ensures reliable solubility for parallel synthesis workflows [3].

Ophthalmology Research: hCA II Inhibitor Probe for Glaucoma Models

Based on vendor-reported hCA II inhibitory activity (IC50 range: 0.65-2.41 µM) , this compound may serve as a starting point for developing novel carbonic anhydrase inhibitors aimed at reducing intraocular pressure in glaucoma. Researchers should independently validate the enzyme inhibition and assess isoform selectivity (hCA I, hCA IX, hCA XII) in their own assays [4].

Oncology Research: Phenotypic Screening for Antiproliferative Activity

Vendor-reported cytotoxicity data (MCF-7 IC50: 15.63 µM; U-937 IC50: 12.78 µM; A549 IC50: 10.50 µM) suggests potential antiproliferative activity. This compound can be employed as a phenotypic probe in cell-based assays to investigate mechanisms of apoptosis induction and cell cycle arrest, with the understanding that these findings require independent validation in the user's laboratory .

Materials Science: Monomer or Dopant for Conjugated Polymers

The electron-rich oxazole-aniline framework supports π-conjugation, making this compound a candidate for incorporation into organic semiconductors, fluorescent dyes, or optoelectronic materials [5]. The primary amine can be used for covalent attachment to polymer backbones, while the oxazole ring contributes to the material's electronic properties .

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